molecular formula C18H20N10 B15123336 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B15123336
M. Wt: 376.4 g/mol
InChI Key: ADQNXMRJFDXBJR-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes pyrazole and pyridazine rings, which are known for their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts to speed up reactions and the implementation of continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1H-pyrazol-4-yl)pyridazine
  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

What sets 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine apart from similar compounds is its unique combination of pyrazole and pyridazine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H20N10

Molecular Weight

376.4 g/mol

IUPAC Name

1-methyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H20N10/c1-13-5-6-28(24-13)16-4-3-15(22-23-16)26-7-9-27(10-8-26)18-14-11-21-25(2)17(14)19-12-20-18/h3-6,11-12H,7-10H2,1-2H3

InChI Key

ADQNXMRJFDXBJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C

Origin of Product

United States

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